1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
Description
The compound 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione features a benzothiadiazole-dione core substituted with a methyl group at position 3 and a piperidin-4-yl moiety linked to a sulfanyl acetyl group bearing a 4-fluorophenyl substituent. This structure combines a heterocyclic aromatic system with a fluorinated aryl group and a sulfur-containing side chain, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-22-18-4-2-3-5-19(18)24(29(22,26)27)16-10-12-23(13-11-16)20(25)14-28-17-8-6-15(21)7-9-17/h2-9,16H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJVZRSJUHIPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multiple steps:
Formation of the Fluorophenyl Sulfanyl Acetyl Intermediate: This step involves the reaction of 4-fluorothiophenol with an appropriate acetylating agent under controlled conditions to form the fluorophenyl sulfanyl acetyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine under suitable conditions to form the piperidin-4-yl derivative.
Benzothiadiazole Formation: The final step involves the cyclization of the piperidin-4-yl derivative with appropriate reagents to form the benzothiadiazole moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer treatment. The introduction of fluorine into the structure has been correlated with enhanced antitumor activity. Research indicates that derivatives of benzothiadiazole compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the piperidine ring and the introduction of electron-withdrawing groups like fluorine improve the efficacy and reduce toxicity in tumor models .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that benzothiadiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammation. This makes them promising candidates for developing treatments for conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds similar to 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Drug Development
Given its diverse biological activities, this compound serves as a lead structure for drug development. Its modifications can lead to new derivatives with improved pharmacokinetic properties and reduced side effects. The ongoing research aims to optimize these derivatives for clinical use .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be adapted for large-scale production. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compounds. These methods are essential for ensuring the reproducibility of results in research applications .
Potential Industrial Applications
In addition to medicinal uses, this compound may find applications in industrial settings, particularly in developing novel materials with specific electronic or optical properties. The unique structural features of benzothiadiazoles make them suitable for applications in organic electronics and photonics .
Mechanism of Action
The mechanism of action of 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The benzothiadiazole moiety may be involved in electron transfer processes, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Benzperidol (Anquil)
- IUPAC Name : 3-[1-[4-(4-Fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one .
- Key Features :
- Benzimidazolone core instead of benzothiadiazole-dione.
- 4-(4-Fluorophenyl)-4-oxobutyl chain attached to piperidine.
- Pharmacological Use : Antipsychotic (D₂ receptor antagonist).
- Comparison: The benzothiadiazole-dione in the target compound may exhibit stronger electron-withdrawing effects compared to benzimidazolone, altering receptor binding kinetics.
Bezitramid (Burgodin)
- IUPAC Name: 1-[1-(3-Cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-3-propionyl-2H-benzimidazol-2-one .
- Key Features: Benzimidazolone core with a diphenylpropyl-cyano substituent. Propionyl group at position 3. Pharmacological Use: Analgesic (opioid receptor agonist).
- Comparison :
Analogues with Sulfur-Containing Substituents
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide
- Key Features :
- Comparison :
Astemizole
- Structure : 1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine .
- Key Features :
- Benzimidazole core with fluorophenyl and methoxyphenethyl groups.
- Pharmacological Use : Antihistamine (H₁ receptor antagonist).
- Comparison :
Physicochemical and Pharmacokinetic Comparison
Research Findings and Implications
- Structural Insights : The benzothiadiazole-dione core in the target compound likely enhances binding to enzymes or receptors requiring electron-deficient aromatic systems, such as kinases or serotonin receptors .
- Pharmacological Potential: Unlike Bezitramid (opioid) or Astemizole (antihistamine), the target compound’s unique substituents suggest applications in CNS disorders or inflammatory conditions.
- Synthetic Challenges : The sulfanyl acetyl group may introduce synthetic complexity compared to analogues with ether or alkyl chains .
Biological Activity
The compound 1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a member of the benzothiadiazole class that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzothiadiazole core : Known for its diverse pharmacological properties.
- Piperidine ring : Commonly associated with various biological activities including neuroprotective effects.
- Fluorophenyl and sulfanyl groups : These substituents are believed to enhance the compound's efficacy and selectivity.
Antitumor Activity
Research indicates that derivatives of benzothiadiazoles exhibit significant antitumor activity. The introduction of fluorinated groups, such as the 4-fluorophenyl moiety in this compound, has been linked to enhanced cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that benzothiadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is crucial in conditions like arthritis and other inflammatory diseases .
Neuroprotective Potential
Preliminary findings suggest that this compound may possess neuroprotective effects. It has been proposed as a candidate for treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and its interaction with neuroreceptors .
The biological activity of the compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperidine structure allows for interaction with various enzymes involved in tumor progression and inflammation.
- Receptor Modulation : The compound may act on specific receptors in the nervous system, promoting neuroprotection.
- Oxidative Stress Reduction : Similar compounds have shown potential in reducing oxidative stress markers in cellular models .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- A study demonstrated that a similar benzothiadiazole derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Another investigation into a related piperidine compound showed promising results in reducing inflammation in animal models of arthritis .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
- Methodological Answer : The synthesis can be optimized using palladium-catalyzed reductive cyclization reactions. Key steps include nitroarene reduction and cyclization with formic acid derivatives as CO surrogates. Solvent selection (e.g., acetonitrile) and reaction conditions (temperature, catalyst loading) must be systematically tested. Post-synthetic purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating high-purity product .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer : Use a combination of:
- HPLC : Employ a C18 column with a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) for retention time consistency .
- X-ray crystallography : Single-crystal analysis confirms bond lengths (mean C–C = 0.004 Å) and stereochemistry .
- NMR spectroscopy : ¹H and ¹³C NMR should align with predicted chemical shifts for the fluorophenyl, piperidinyl, and benzothiadiazole moieties .
Q. What assay conditions are suitable for evaluating biological activity in vitro?
- Methodological Answer : Prepare a buffer system with sodium acetate (pH 4.6) and sodium 1-octanesulfonate for solubility. Use concentrations ≤4 µM to avoid aggregation artifacts. Include DMSO controls (<1% v/v) to ensure solvent compatibility .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved for derivatives of this compound?
- Methodological Answer : Conflicting NMR signals (e.g., overlapping piperidinyl protons) can be resolved using 2D techniques (COSY, HSQC) and variable-temperature NMR. Compare with analogs like 3-[4-(4-chlorophenyl)piperazin-1-yl]propyl methanesulphonate to isolate substituent effects . For ambiguous cases, crystallize derivatives and validate via X-ray diffraction .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiadiazole core?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modifications at the 4-fluorophenylsulfanyl or piperidinyl acetyl groups (e.g., replace fluorine with chlorine or methoxy).
- Bioisosteric replacement : Test thiadiazine or benzimidazole cores (e.g., 4-{2-[2-(4-chlorobenzylidene)hydrazinyl]-3,6-dihydro-1,3,4-thiadiazin-5-yl}-3-phenylsydnone) to assess scaffold flexibility .
- Pharmacokinetic profiling : Use metabolic stability assays in liver microsomes with LC-MS quantification .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate the compound in buffers ranging from pH 2.0 (gastric mimic) to pH 7.4 (blood mimic) for 24–72 hours. Monitor degradation via HPLC .
- Thermal stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using high-resolution mass spectrometry (HRMS) .
Q. What computational methods are recommended for predicting binding modes to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with force fields optimized for sulfur-containing heterocycles. Validate against X-ray structures of related compounds (e.g., benzimidazole-protein complexes) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability .
Data Contradiction Analysis
Q. How to address inconsistencies between in vitro and in silico activity predictions?
- Methodological Answer :
- Re-evaluate assay conditions : Ensure compound solubility and absence of colloidal aggregation (test with detergent, e.g., 0.01% Triton X-100) .
- Re-parameterize force fields : Adjust partial charges for the sulfanyl acetyl group in docking simulations to better reflect electronic effects .
- Synthesize and test intermediate analogs : Isolate fragments (e.g., 4-fluorophenylsulfanyl acetyl) to validate individual contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
